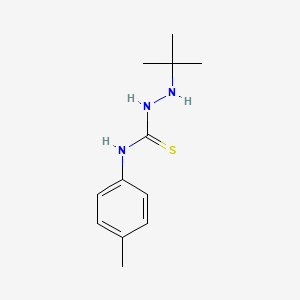![molecular formula C23H21ClN2O5S B1226093 4-(4-chlorophenyl)-N-[3-[(4-methoxyphenyl)sulfamoyl]phenyl]-4-oxobutanamide](/img/structure/B1226093.png)
4-(4-chlorophenyl)-N-[3-[(4-methoxyphenyl)sulfamoyl]phenyl]-4-oxobutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-chlorophenyl)-N-[3-[(4-methoxyphenyl)sulfamoyl]phenyl]-4-oxobutanamide is an aromatic ketone.
Scientific Research Applications
Molecular Structure and Docking Studies
The compound 4-(4-chlorophenyl)-N-[3-[(4-methoxyphenyl)sulfamoyl]phenyl]-4-oxobutanamide has been a subject of various studies focusing on its molecular structure and applications in the field of molecular docking. For instance, Al-Hourani et al. (2015) conducted studies on similar tetrazole derivatives, providing insights into their molecular structure and potential as COX-2 inhibitors. Their work involved X-ray crystallography to determine the structures and molecular docking studies to understand the interactions within the active site of the cyclooxygenase-2 enzyme (Al-Hourani et al., 2015).
Synthesis and Chemical Reactions
Furthermore, research has been carried out on the synthesis and reactions of compounds bearing structural similarities to this compound. For example, Freeman et al. (1992) explored the preparation of 1,4-diketones and their reactions, highlighting the synthetic routes and possible chemical transformations of these compounds (Freeman et al., 1992).
Antimicrobial and Biological Activity
In the realm of pharmacology and drug design, Patel et al. (2013) synthesized and evaluated a series of pyrazoline-based thiazolidin-4-one derivatives, showcasing their potential in antimicrobial and possibly anti-cancer and anti-HIV activities. This indicates the compound's significance in the development of therapeutic agents (Patel et al., 2013).
Fluorescence Binding Studies
Additionally, Meng et al. (2012) conducted studies on p-hydroxycinnamic acid derivatives, including their synthesis, structural confirmation, and interactions with bovine serum albumin through fluorescence and UV–vis spectral studies. This research provides valuable insights into the binding behavior and photophysical properties of such compounds (Meng et al., 2012).
Properties
Molecular Formula |
C23H21ClN2O5S |
|---|---|
Molecular Weight |
472.9 g/mol |
IUPAC Name |
4-(4-chlorophenyl)-N-[3-[(4-methoxyphenyl)sulfamoyl]phenyl]-4-oxobutanamide |
InChI |
InChI=1S/C23H21ClN2O5S/c1-31-20-11-9-18(10-12-20)26-32(29,30)21-4-2-3-19(15-21)25-23(28)14-13-22(27)16-5-7-17(24)8-6-16/h2-12,15,26H,13-14H2,1H3,(H,25,28) |
InChI Key |
WZCXEFULUCPVRB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)NC(=O)CCC(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



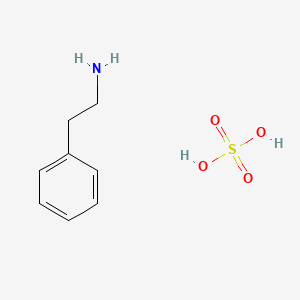
![1-[(5-Nitrofuran-2-yl)methylideneamino]imidazolidine-2-thione](/img/structure/B1226014.png)

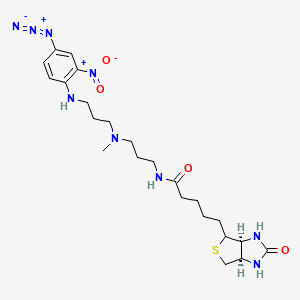
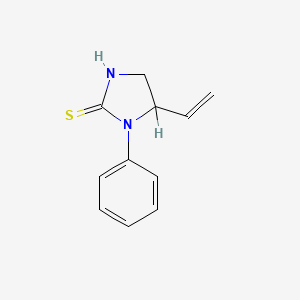
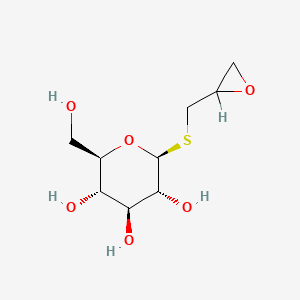
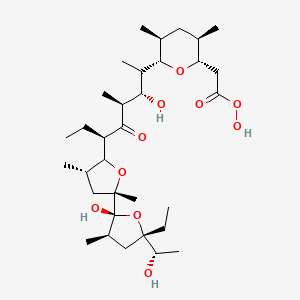
![[(2R,3R,4S,5R,6R)-6-[[(3aS,7R,7aS)-7-hydroxy-4-oxo-1,3a,5,6,7,7a-hexahydroimidazo[4,5-c]pyridin-2-yl]amino]-5-[[(3S)-3-amino-6-[[(3S)-3-amino-6-[[(3S)-3-amino-6-[[(3S)-3-amino-6-[[(3S)-3,6-diaminohexanoyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3,4-dihydroxyoxan-2-yl]methyl carbamate](/img/structure/B1226023.png)
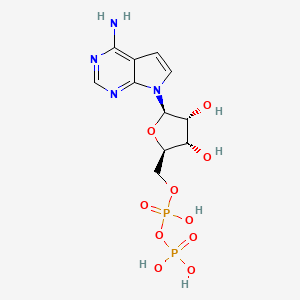
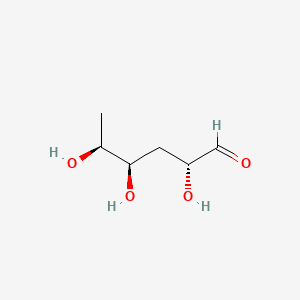
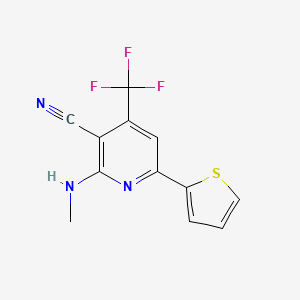
![3-[3-[4-(3-Chlorophenyl)-1-piperazinyl]-3-oxopropyl]-4-pyrido[2,3-d]pyrimidinone](/img/structure/B1226032.png)
